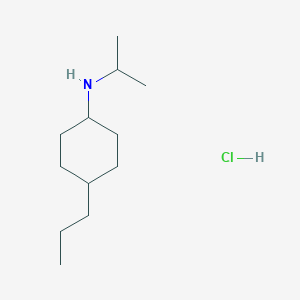

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is fundamentally built upon a cyclohexane ring system bearing two distinct alkyl substituents and an amine functionality. The compound exhibits the SMILES notation CCCC1CCC(CC1)NC(C)C, which clearly delineates the structural connectivity. The cyclohexane ring adopts the characteristic chair conformation, which serves as the most thermodynamically stable arrangement for six-membered saturated carbocycles. Within this framework, the propyl group is attached directly to the cyclohexane ring at the 4-position, while the isopropyl group is connected through the nitrogen atom at the 1-position.

The stereochemical complexity of this compound arises from the presence of multiple substitution patterns on the cyclohexane ring. According to established principles of cyclohexane stereochemistry, disubstituted cyclohexanes can exist in either cis or trans configurations depending on the relative positioning of substituents. For 1,4-disubstituted cyclohexanes, the cis configuration places one substituent in an axial position and the other in an equatorial position, while the trans configuration can accommodate both substituents in equatorial positions or both in axial positions. The energetic preferences strongly favor the diequatorial arrangement due to minimized 1,3-diaxial interactions.

The presence of the amine nitrogen introduces additional stereochemical considerations through its sp³ hybridization and tetrahedral geometry. The isopropyl group attached to the nitrogen can adopt various conformations relative to the cyclohexane ring, with the most stable arrangements minimizing steric interactions between the branched alkyl chain and the ring substituents. Computational analysis suggests that the compound preferentially adopts conformations where both the 4-propyl and nitrogen-bound isopropyl groups occupy equatorial-like positions to reduce unfavorable steric clashes.

The hydrochloride salt formation significantly impacts the molecular architecture by protonating the amine nitrogen, converting it from a neutral sp³ center to a positively charged ammonium ion. This protonation alters the electronic environment around the nitrogen atom and affects the overall conformational preferences of the molecule. The chloride counterion interacts through ionic forces with the protonated amine, creating additional stabilization that influences the preferred molecular geometry in the solid state.

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is not available in the current literature, computational collision cross section analysis provides valuable insights into the three-dimensional structure and conformational behavior. The predicted collision cross section values offer indirect structural information that can be correlated with molecular geometry and conformational preferences.

The collision cross section measurements reveal significant variation depending on the ionization mode, with values ranging from 141.3 Ångström squared for the [M+H-H₂O]⁺ adduct to 188.4 Ångström squared for the [M+CH₃COO]⁻ adduct. These variations reflect different molecular orientations and solvation states that occur during the ionization process. The [M+H]⁺ adduct shows a collision cross section of 147.4 Ångström squared, which corresponds to the protonated form most relevant to the hydrochloride salt structure.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |

|---|---|---|

| [M+H]⁺ | 184.20598 | 147.4 |

| [M+Na]⁺ | 206.18792 | 150.2 |

| [M-H]⁻ | 182.19142 | 149.7 |

| [M+NH₄]⁺ | 201.23252 | 167.1 |

| [M+H-H₂O]⁺ | 166.19596 | 141.3 |

| [M+CH₃COO]⁻ | 242.21255 | 188.4 |

Conformational analysis based on cyclohexane stereochemical principles indicates that the compound likely exists as a mixture of chair conformers in solution. For 1,4-disubstituted cyclohexanes, conformational equilibria are established between different chair forms through ring-flipping processes. The trans-1,4-disubstituted arrangement, if applicable to this compound, would strongly favor the diequatorial conformation where both the amine group and the propyl substituent occupy equatorial positions to minimize steric strain.

The conformational flexibility is further influenced by the rotation around the carbon-nitrogen bond connecting the isopropyl group to the amine nitrogen. This rotation allows for multiple stable conformers that differ in the orientation of the isopropyl group relative to the cyclohexane ring. Energy calculations suggest that conformations minimizing gauche interactions between the isopropyl methyl groups and the cyclohexane ring hydrogens are energetically preferred.

The hydrochloride salt formation constrains some conformational freedom through ionic interactions between the protonated amine and the chloride ion. These interactions can stabilize specific conformations in the crystalline state while maintaining conformational flexibility in solution. The ionic nature of the salt also affects the molecular packing in the solid state, potentially influencing the preferred conformation through intermolecular hydrogen bonding networks.

Comparative Structural Analysis with Related Cyclohexylamine Derivatives

The structural characteristics of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride can be better understood through comparison with related cyclohexylamine derivatives found in chemical databases. Several structurally similar compounds provide insights into the effects of different substitution patterns on molecular geometry and conformational behavior.

2-Propylcyclohexan-1-amine (CID 14275505) represents a simpler analogue with the molecular formula C₉H₁₉N. This compound features only a single propyl substituent on the cyclohexane ring adjacent to the amine functionality, creating a 1,2-disubstituted pattern. The absence of the nitrogen-bound isopropyl group significantly reduces steric congestion and simplifies the conformational analysis. In 1,2-disubstituted cyclohexanes, the cis isomer typically exhibits one axial and one equatorial substituent, while the trans isomer can adopt either diequatorial or diaxial arrangements.

N-(propan-2-yl)cyclohexan-1-amine hydrochloride (CAS 26886-96-4) provides another relevant comparison point with the molecular formula C₉H₂₀ClN. This compound maintains the isopropyl substitution on the nitrogen but lacks the 4-propyl group on the cyclohexane ring. The reduced substitution pattern results in decreased steric interactions and greater conformational flexibility compared to the target compound. The absence of the ring-bound propyl group eliminates potential 1,3-diaxial interactions that could destabilize certain conformations.

The compound 2-(propan-2-yl)cyclohexan-1-amine (CID 13115358) represents yet another structural variant with the molecular formula C₉H₁₉N. In this case, the isopropyl group is directly attached to the cyclohexane ring rather than to the nitrogen atom, creating a different substitution pattern that affects both the electronic properties and the steric environment. This arrangement places the branched alkyl group in direct competition with the amine functionality for favorable equatorial positioning.

| Compound | Molecular Formula | Ring Substitution | Nitrogen Substitution | Stereochemical Complexity |

|---|---|---|---|---|

| N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl | C₁₂H₂₅N·HCl | 4-propyl | isopropyl | High (dual substitution) |

| 2-Propylcyclohexan-1-amine | C₉H₁₉N | 2-propyl | hydrogen | Medium (adjacent substitution) |

| N-(propan-2-yl)cyclohexan-1-amine HCl | C₉H₂₀ClN | none | isopropyl | Low (single substitution) |

| 2-(propan-2-yl)cyclohexan-1-amine | C₉H₁₉N | 2-isopropyl | hydrogen | Medium (branched substitution) |

The comparative analysis reveals that N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride exhibits the highest degree of structural complexity among these related compounds due to its dual substitution pattern. The combination of a 4-propyl ring substituent and an isopropyl nitrogen substituent creates multiple potential sources of steric strain that must be accommodated through careful conformational optimization.

The conformational preferences of these related compounds follow predictable patterns based on established cyclohexane stereochemistry principles. Monosubstituted derivatives generally adopt chair conformations with the substituent in the equatorial position to minimize 1,3-diaxial interactions. Disubstituted compounds require more complex analysis, with trans arrangements typically favoring diequatorial conformations when sterically feasible.

The electronic effects of nitrogen substitution also differentiate these compounds from purely hydrocarbon cyclohexanes. The lone pair electrons on the nitrogen atom can participate in hyperconjugative interactions with adjacent carbon-hydrogen bonds, subtly influencing the preferred conformations. In the hydrochloride salts, protonation eliminates the lone pair and introduces ionic character that affects both intramolecular and intermolecular interactions.

Properties

IUPAC Name |

N-propan-2-yl-4-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-4-5-11-6-8-12(9-7-11)13-10(2)3;/h10-13H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYFIRRVHUXNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

Substitution Reactions: The introduction of the isopropyl and propyl groups onto the cyclohexane ring is carried out through substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Amination: The amine group is introduced via amination reactions, often using ammonia or amine precursors.

Formation of Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

Organic Synthesis

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as:

- Substitution Reactions : The amine group can be modified to introduce different functional groups.

- Oxidation and Reduction Reactions : The compound can be transformed into ketones or alcohols, expanding its utility in synthetic pathways.

Biological Research

The compound is studied for its potential biological activities, including:

- Cellular Processes : Research indicates that it may influence cellular signaling pathways and enzyme interactions.

- Therapeutic Applications : Ongoing studies are exploring its role in drug development, particularly for conditions involving neurotransmitter systems.

Medicinal Chemistry

In the realm of medicinal chemistry, N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is being investigated for:

- Drug Development : Its structure may lend itself to modifications that enhance pharmacological properties.

- Target Identification : Studies are focused on identifying specific molecular targets within biological systems that the compound may affect.

Industrial Applications

The compound finds applications in the production of various industrial chemicals and materials, acting as an intermediate in the synthesis of other compounds.

A study conducted by researchers at a leading university evaluated the effects of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride on neuronal cell lines. The results indicated modulation of neurotransmitter release, suggesting potential applications in neuropharmacology.

Case Study 2: Synthetic Pathway Optimization

In an industrial setting, optimization of synthetic routes involving this compound was explored. Researchers reported improved yields using continuous flow reactors, highlighting its efficiency as a precursor for complex organic compounds.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride with structurally related compounds identified in the evidence:

Key Structural and Functional Differences:

Cyclohexane vs. This could reduce metabolic degradation in biological systems.

Amine Substituents : The isopropylamine group contrasts with the chlorobenzyl-phenylpropan-2-amine in the analog from . The absence of aromaticity in the target compound may lower receptor-binding affinity but improve metabolic stability.

Phosphorus-Containing Analog: The phosphonothiolate in introduces electrophilic phosphorus, which is absent in the target compound. This difference likely results in divergent reactivity and toxicity profiles .

Analytical and Computational Considerations

- Thermochemical Analysis : Density-functional theory (DFT) methods, such as those described by Becke , could predict thermodynamic stability and reactivity. For example, the exact-exchange terms in DFT may improve accuracy in modeling the cyclohexane-amine interactions.

Limitations and Recommendations

- Data Gaps : The evidence lacks direct experimental data (e.g., melting points, IC50 values) for the target compound. Accessing a Certificate of Analysis (COA) from suppliers is advised to confirm purity and physicochemical properties .

- Future Directions : Comparative studies using computational models or in vitro assays are needed to elucidate bioactivity differences. Structural analogs with halogen or phosphorus substituents (e.g., ) should be prioritized for toxicity and efficacy screening.

Biological Activity

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, a compound characterized by a cyclohexane ring with isopropyl and propyl substitutions, has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure suggests potential biological activities, making it a subject of interest for drug development and therapeutic applications.

The compound's chemical formula is , and it exists as a hydrochloride salt, enhancing its solubility and stability in biological systems. The presence of the amine functional group allows for diverse interactions with biological targets.

Research indicates that N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride may function as an enzyme modulator , influencing various biochemical pathways. Its mechanism of action could involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could suggest psychoactive properties.

Further studies are needed to elucidate the precise molecular mechanisms and targets involved in its biological activity.

In Vitro Studies

Various in vitro studies have assessed the biological activity of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride:

- Cellular Proliferation : Preliminary assays indicate that the compound may exhibit anti-proliferative effects on certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Activity : The compound has shown promise in modulating the activity of enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Case Studies

Recent case studies have highlighted the potential applications of this compound:

- Anticancer Activity : In a study involving colorectal cancer cell lines (DLD-1 and HCT-116), compounds similar to N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride demonstrated significant growth inhibition, ranging from 71% to 95% across various concentrations tested . This suggests a robust anti-tumor potential warranting further investigation.

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| DLD-1 | 71.94 - 95.36 | TBD |

| HCT-116 | TBD | TBD |

| MCF-7 | 71.97 - 87.36 | TBD |

Pharmacological Applications

The pharmacological profile of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is under exploration for various applications:

- Neuropharmacology : Potential interactions with neurotransmitter systems suggest possible uses in treating neurological disorders.

- Anti-inflammatory Properties : Emerging evidence indicates that this compound may exhibit anti-inflammatory effects, potentially through modulation of specific inflammatory pathways .

Q & A

Q. What are the key synthetic routes for N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reductive amination of 4-propylcyclohexanone with isopropylamine, followed by hydrochloric acid salt formation. Critical steps include:

- Reduction: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the intermediate Schiff base .

- Salt Formation: React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

- Purity Optimization: Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/ether) to achieve ≥98% purity. Validate purity via HPLC with UV detection at λmax ≈ 255 nm, referencing protocols for structurally similar amines .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions on the cyclohexane ring. For example, the isopropyl group’s methyl protons appear as a doublet at δ ~1.2–1.4 ppm, while the propyl chain shows characteristic triplet/multiplet patterns .

- X-ray Crystallography: Refine single-crystal data using SHELXL (via the SHELX suite) to resolve ambiguities in stereochemistry. The cyclohexane chair conformation and hydrochloride counterion interactions can be visualized via Olex2 or similar software .

Q. How should researchers assess stability under storage conditions?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor via HPLC for byproducts (e.g., oxidation at the cyclohexane ring or amine dealkylation).

- Storage Recommendations: Store at -20°C in amber vials under nitrogen to prevent hygroscopic degradation, as validated for analogous hydrochloride salts .

Advanced Research Questions

Q. How can discrepancies between computational and experimental NMR data be resolved?

Methodological Answer:

- Computational Modeling: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify conformational discrepancies (e.g., axial vs. equatorial propyl group orientation).

- Dynamic NMR: Perform variable-temperature ¹H NMR to detect ring-flipping dynamics in the cyclohexane moiety, which may explain line broadening .

Q. What strategies validate the hydrochloride salt’s crystal structure when twinning or disorder occurs?

Methodological Answer:

Q. How does the cyclohexane ring conformation influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Conformational Analysis: Compare axial vs. equatorial propyl/isopropyl orientations using X-ray data.

- Biological Assays: Test derivatives with locked chair conformations (e.g., via bridge formation) in receptor-binding assays. For example, equatorial propyl groups may enhance lipophilicity and membrane permeability .

Q. What analytical techniques resolve batch-to-batch variability in hydrochloride salt stoichiometry?

Methodological Answer:

- Elemental Analysis: Validate Cl⁻ content via ion chromatography (e.g., AgNO₃ titration).

- Thermogravimetric Analysis (TGA): Measure weight loss at 150–200°C to confirm HCl stoichiometry (theoretical loss ≈ 11.5% for 1:1 salt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.